molecular formula C11H13BrN2O3S B3858216 N-[(5-bromo-3-pyridinyl)carbonyl]methionine

N-[(5-bromo-3-pyridinyl)carbonyl]methionine

Cat. No.: B3858216
M. Wt: 333.20 g/mol
InChI Key: SVYTWVAWBPJOMD-UHFFFAOYSA-N
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Description

N-[(5-bromo-3-pyridinyl)carbonyl]methionine is a compound with the molecular formula C11H13BrN2O3S It is a derivative of methionine, an essential amino acid, and features a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-3-pyridinyl)carbonyl]methionine typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with methionine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-3-pyridinyl)carbonyl]methionine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated pyridine ring to a more reduced form.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromo-3-pyridinyl)carbonyl]methionine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromo-3-pyridinyl)carbonyl]methionine involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, modulating their activity. The methionine moiety may also play a role in the compound’s biological effects by participating in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-3-pyridinyl)carbonyl]methionine
  • N-[(5-fluoro-3-pyridinyl)carbonyl]methionine
  • N-[(5-iodo-3-pyridinyl)carbonyl]methionine

Uniqueness

N-[(5-bromo-3-pyridinyl)carbonyl]methionine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s chemical properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-[(5-bromopyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c1-18-3-2-9(11(16)17)14-10(15)7-4-8(12)6-13-5-7/h4-6,9H,2-3H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYTWVAWBPJOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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